molecular formula C15H15NO3 B175868 4-Chloro-2-(methylsulfonamido)benzoic acid CAS No. 158579-89-6

4-Chloro-2-(methylsulfonamido)benzoic acid

Cat. No.: B175868
CAS No.: 158579-89-6
M. Wt: 257.28 g/mol
InChI Key: CRKUMBZGFVYWRD-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonamido)benzoic acid is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and research. It is characterized by the presence of a chloro group, a methylsulfonamido group, and a benzoic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid typically involves a multi-step reaction process. One common method starts with 4-chlorobenzoic acid as the precursor. The steps include:

    Nitration: The 4-chlorobenzoic acid undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated to form the methylsulfonamido group.

    Acidification: Finally, the compound is acidified to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Acid-Base Reactions: Reagents include bases like sodium hydroxide and acids like hydrochloric acid.

Major Products Formed

Scientific Research Applications

4-Chloro-2-(methylsulfonamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID).

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets. As an NSAID, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: Similar in structure but lacks the sulfonamido group.

    4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid: Contains an additional methylsulfonyl group.

    4-Chloro-2-methyl-3-nitrobenzoic acid: Contains a nitro group instead of the sulfonamido group.

Uniqueness

4-Chloro-2-(methylsulfonamido)benzoic acid is unique due to the presence of both the chloro and methylsulfonamido groups, which confer distinct chemical properties and biological activities. Its ability to act as an NSAID sets it apart from other similar compounds .

Properties

CAS No.

158579-89-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-amino-2-(3-hydroxyphenyl)acetate

InChI

InChI=1S/C15H15NO3/c16-14(12-7-4-8-13(17)9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9,14,17H,10,16H2

InChI Key

CRKUMBZGFVYWRD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC(=CC=C2)O)N

Synonyms

4-Chloro-2-(MethylsulfonaMido)benzoic Acid

Origin of Product

United States

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